2-(Methoxymethyl)phenol

Description

BenchChem offers high-quality 2-(Methoxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSICPQZWCDZSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186105 | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32391-38-1, 5635-98-3 | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxymethyl)phenol (CAS 5635-98-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)phenol, with the CAS registry number 5635-98-3, is a phenolic compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenol ring substituted with a methoxymethyl group at the ortho position, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(Methoxymethyl)phenol, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

2-(Methoxymethyl)phenol is a synthetic organic compound. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5635-98-3 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | 2-(Methoxymethyl)phenol | [2] |

| Synonyms | 2-Methoxy-methylphenol | [1] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95-98% | [1][2][4] |

| Boiling Point | 55 °C | |

| Storage | Store in an inert atmosphere at room temperature. | [3] |

Computational Chemistry Data

Computational models provide valuable insights into the behavior of molecules. The following table lists key computed properties for 2-(Methoxymethyl)phenol.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP | 1.5386 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methylene protons are expected to be a singlet around δ 4.5-5.0 ppm, and the methyl protons a singlet around δ 3.3-3.5 ppm. The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methylene carbon of the methoxymethyl group is predicted to be around δ 70-75 ppm, and the methyl carbon around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-(Methoxymethyl)phenol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol groups are expected in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) for 2-(Methoxymethyl)phenol would be observed at m/z 138. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxymethyl group (-CH₂OCH₃, m/z 45).[5]

Synthesis of 2-(Methoxymethyl)phenol

A plausible and efficient method for the synthesis of 2-(Methoxymethyl)phenol is the Williamson ether synthesis, starting from salicylaldehyde. This multi-step synthesis involves the protection of the phenolic hydroxyl group, reduction of the aldehyde, followed by etherification.

Caption: A proposed workflow for the synthesis of 2-(Methoxymethyl)phenol.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Protection of Salicylaldehyde

-

Dissolve salicylaldehyde in a suitable solvent (e.g., dichloromethane).

-

Add a suitable protecting group for the phenolic hydroxyl, such as benzyl bromide, in the presence of a base like potassium carbonate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected salicylaldehyde.

Step 2: Reduction of the Aldehyde

-

Dissolve the protected salicylaldehyde in a solvent like methanol.

-

Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product into an organic solvent.

Step 3: Williamson Ether Synthesis

-

Dissolve the resulting alcohol in a polar aprotic solvent like DMF or acetonitrile.

-

Add a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide.

-

Add a methylating agent, such as methyl iodide, and stir the reaction mixture.

-

Monitor the reaction by TLC and, upon completion, quench with water and extract the product.

Step 4: Deprotection

-

The final step involves the removal of the protecting group. The method of deprotection will depend on the protecting group used in Step 1. For a benzyl group, this can typically be achieved through catalytic hydrogenation (e.g., using H₂ and Pd/C).

-

After deprotection, purify the final product, 2-(Methoxymethyl)phenol, using column chromatography.

Reactivity and Potential Applications in Drug Development

The reactivity of 2-(Methoxymethyl)phenol is primarily dictated by the phenolic hydroxyl group and the aromatic ring. The hydroxyl group makes the ring electron-rich and susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions.

Caption: Key reactivity pathways for 2-(Methoxymethyl)phenol.

As a building block, 2-(Methoxymethyl)phenol holds potential in the synthesis of various biologically active molecules. The general class of methoxyphenols has been investigated for a range of pharmacological activities.

-

Antioxidant Activity : Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the electron-donating methoxymethyl group may influence this activity. Derivatives of 2-methoxyphenols have shown promise in this area.[6][7][8]

-

Anti-inflammatory and Anticancer Potential : Substituted phenols and their derivatives are scaffolds found in numerous compounds with anti-inflammatory and anticancer properties.[6][9][10][11][12] The dimerization of o-methoxyphenols has been suggested as a useful strategy for designing potent chemopreventive and anticancer agents.[6]

-

Building Block for Complex Molecules : The functional groups of 2-(Methoxymethyl)phenol allow for its incorporation into more complex molecular architectures, which may be of interest in the development of new therapeutic agents.[9]

Safety and Handling

2-(Methoxymethyl)phenol is classified as a hazardous substance and should be handled with appropriate safety precautions.[3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: [13]

-

Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Recommendations): [13]

-

Inhalation : Move the person to fresh air. Seek immediate medical attention if breathing is difficult.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(Methoxymethyl)phenol is a valuable chemical intermediate with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its reactivity, driven by the phenolic hydroxyl group and the activated aromatic ring, allows for a variety of chemical transformations. While its direct biological activities are not extensively documented, the broader class of methoxyphenols exhibits promising antioxidant, anti-inflammatory, and anticancer properties, suggesting that derivatives of 2-(Methoxymethyl)phenol could be fruitful targets for future research. As with any chemical reagent, it is imperative to handle this compound with the appropriate safety precautions as outlined in its safety data sheet.

References

- National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. 2020.

-

Hoffman Fine Chemicals. CAS 5533-03-9 | 2-Methoxy-4-(methoxymethyl)phenol | MFCD24713449. Retrieved from [Link]

-

PubMed. Dimerization, ROS formation, and biological activity of o-methoxyphenols. Retrieved from [Link]

- RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. 2025.

- Supporting Inform

- RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. 2024.

- Carl Roth.

- Human Metabolome Database. Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354). 2012.

- Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. 2021.

-

CP Lab Chemicals. 2-(Methoxymethyl)phenol, min 98%, 100 mg. Retrieved from [Link]

- PubMed Central. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. 2016.

- Organic Syntheses. 2-methoxydiphenyl ether.

- PubMed Central.

-

PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

-

SpectraBase. 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024.

- ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.

-

PubMed. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Retrieved from [Link]

-

SpectraBase. p-(Methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. Phenol, 2-methoxy-4-(methoxymethyl)-. Retrieved from [Link]

- GOV.UK. Phenol: toxicological overview. 2024.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(Methoxymethyl)phenol 95% | CAS: 5635-98-3 | AChemBlock [achemblock.com]

- 3. 2-(Methoxymethyl)phenol | 5635-98-3 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 2-(Methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(Methoxymethyl)phenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's structure, reactivity, and potential applications, offering insights grounded in established scientific principles. The guide also includes a detailed, proposed synthesis protocol, safety and handling procedures, and a compilation of relevant spectral data to facilitate its identification and use in a laboratory setting.

Introduction

2-(Methoxymethyl)phenol, a member of the phenol ether family, is a synthetic organic compound with growing interest in various chemical research and development sectors. Its structure, featuring both a phenolic hydroxyl group and a methoxymethyl ether substituent on the aromatic ring, imparts a unique combination of reactivity and physical properties. The phenolic moiety serves as a proton donor and a site for electrophilic substitution, while the ether group influences its solubility and can participate in specific chemical transformations. This dual functionality makes 2-(Methoxymethyl)phenol a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and other fine chemicals. This guide aims to provide a thorough understanding of its core characteristics to support its effective application in scientific endeavors.

Molecular Structure and Identifier

The structural integrity of a molecule is fundamental to its chemical behavior. 2-(Methoxymethyl)phenol consists of a benzene ring substituted with a hydroxyl group and a methoxymethyl group at the ortho position.

Molecular Formula: C₈H₁₀O₂

Molecular Weight: 138.17 g/mol

CAS Registry Number: 5635-98-3

IUPAC Name: 2-(Methoxymethyl)phenol

SMILES: COCC1=CC=CC=C1O

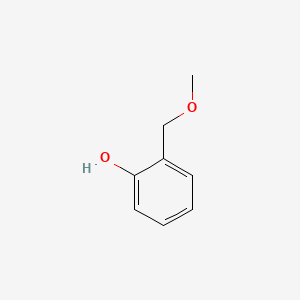

Diagram 1: Molecular Structure of 2-(Methoxymethyl)phenol

An In-depth Technical Guide to 2-(Methoxymethyl)phenol: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of 2-(Methoxymethyl)phenol (CAS No. 5635-98-3), a versatile substituted phenol intermediate relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delineates the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and explores its reactivity. A critical component of this guide is the presentation of predicted Nuclear Magnetic Resonance (NMR) spectral data for structural verification, offered in lieu of publicly available experimental spectra. Furthermore, this guide discusses the compound's potential applications as a building block in medicinal chemistry and materials science, grounded in the established roles of structurally related phenols. Comprehensive safety, handling, and disposal protocols are also provided to ensure safe laboratory practice.

Chemical Identity and Physicochemical Properties

2-(Methoxymethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a methoxymethyl group. This unique arrangement of a nucleophilic hydroxyl group and a potentially labile ether linkage imparts a distinct reactivity profile, making it a valuable synthon in multi-step organic synthesis.

The key quantitative and identifying data for 2-(Methoxymethyl)phenol are summarized in Table 1. It is important to note that while some physical properties are reported, others are predicted based on computational models due to a lack of comprehensive experimental data in publicly accessible literature.

Table 1: Chemical Identity and Physicochemical Properties of 2-(Methoxymethyl)phenol

| Parameter | Value | Source(s) |

| IUPAC Name | 2-(Methoxymethyl)phenol | N/A |

| Synonyms | 2-Methoxy-methylphenol | [1] |

| CAS Number | 5635-98-3 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Physical Form | Liquid | N/A |

| Boiling Point | 55 °C | |

| Purity (Commercial) | ≥95% - 98% | [1][2] |

| Topological Polar Surface Area | 29.46 Ų | [1] |

| logP (Octanol/Water) | 1.5386 (Predicted) | [1] |

Synthesis of 2-(Methoxymethyl)phenol

The most direct and reliable method for the synthesis of 2-(Methoxymethyl)phenol is the Williamson ether synthesis.[3][4] This venerable yet powerful SN2 reaction is ideally suited for forming the target ether from an appropriate phenoxide and an alkyl halide. The protocol described below utilizes salicyl alcohol (2-(hydroxymethyl)phenol) as the starting material. The phenolic proton is significantly more acidic than the benzylic alcohol proton, allowing for selective deprotonation and subsequent methylation.

Synthesis Causality and Workflow

The choice of salicyl alcohol as the precursor is strategic; its phenolic hydroxyl group can be selectively deprotonated in the presence of the less acidic primary alcohol. Sodium hydride (NaH) is an effective, non-nucleophilic strong base that irreversibly deprotonates the phenol to form the sodium phenoxide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the sodium cation without interfering with the nucleophilicity of the phenoxide.[5] A methylating agent such as methyl iodide is then introduced, which undergoes nucleophilic attack by the phenoxide to yield the desired product.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methoxymethyl)phenol (CAS No. 5635-98-3), a valuable building block in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, a robust, field-proven protocol for experimental data acquisition, and an in-depth analysis of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of 2-(methoxymethyl)phenol for its synthesis, characterization, and application.

Introduction

2-(Methoxymethyl)phenol is a phenolic compound characterized by a methoxymethyl ether substituent at the ortho position to the hydroxyl group. This unique structural arrangement imparts specific chemical reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its unambiguous identification and use in research and development.

Molecular Structure

The molecular structure of 2-(methoxymethyl)phenol is fundamental to understanding its spectroscopic properties. The ortho-relationship between the hydroxyl and methoxymethyl groups allows for potential intramolecular interactions that can influence its spectral features.

Caption: Molecular structure of 2-(Methoxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(methoxymethyl)phenol.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | dd | 1H | Ar-H |

| ~7.20 | td | 1H | Ar-H |

| ~6.95 | td | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~5.50 | s (br) | 1H | -OH |

| ~4.70 | s | 2H | -CH₂- |

| ~3.45 | s | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 2-(methoxymethyl)phenol shows distinct signals for the aromatic, hydroxyl, methylene, and methoxy protons.

-

Aromatic Region (δ 6.8-7.3 ppm): The four protons on the benzene ring are expected to appear as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The ortho and para protons to the hydroxyl group are typically shifted upfield compared to those meta to it.

-

Hydroxyl Proton (δ ~5.5 ppm): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methylene Protons (δ ~4.7 ppm): The two protons of the methylene group (-CH₂-) adjacent to the aromatic ring and the ether oxygen are expected to be deshielded and appear as a sharp singlet.

-

Methoxy Protons (δ ~3.45 ppm): The three protons of the methoxy group (-OCH₃) are in a shielded environment and are predicted to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-(methoxymethyl)phenol and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Ar-C-OH |

| ~130.0 | Ar-C |

| ~128.5 | Ar-C |

| ~125.0 | Ar-C-CH₂ |

| ~121.0 | Ar-C |

| ~116.0 | Ar-C |

| ~70.0 | -CH₂- |

| ~58.0 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of 2-(methoxymethyl)phenol is expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 116-155 ppm): The six aromatic carbons will resonate in the downfield region. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded due to the electronegativity of the oxygen atom. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the two substituents.

-

Methylene Carbon (δ ~70.0 ppm): The carbon of the methylene group (-CH₂-) is deshielded by the adjacent oxygen atom and the aromatic ring.

-

Methoxy Carbon (δ ~58.0 ppm): The methoxy carbon (-OCH₃) is the most upfield signal in the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

-

Instrument Setup: Use a 500 MHz NMR spectrometer with a broadband probe tuned to the ¹³C frequency (approximately 125 MHz).

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the FID similarly to the ¹H NMR data. Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1050 | Strong | C-O stretch (alkyl ether) |

Interpretation of the IR Spectrum:

-

O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl group will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl C-O stretch of the phenol will appear around 1250-1200 cm⁻¹, and the alkyl C-O stretch of the ether linkage will be observed in the 1150-1050 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of neat 2-(methoxymethyl)phenol liquid on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. A typical acquisition would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M - OCH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of 2-(methoxymethyl)phenol (C₈H₁₀O₂).

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo several fragmentation pathways. A prominent fragmentation is the loss of a methoxy radical (•OCH₃) to form a stable benzylic cation at m/z 107. Further fragmentation of this ion can lead to the formation of the tropylium ion at m/z 91. The presence of a peak at m/z 77 would indicate the formation of a phenyl cation.

Caption: A plausible fragmentation pathway for 2-(Methoxymethyl)phenol in EI-MS.

Experimental Protocol for GC-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of 2-(methoxymethyl)phenol (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Method: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape.

-

MS Method: Set the EI source to 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to 2-(methoxymethyl)phenol in the total ion chromatogram and analyze its corresponding mass spectrum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 2-(methoxymethyl)phenol based on high-quality predicted data and established spectroscopic principles. The detailed protocols for data acquisition and the in-depth interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided information will facilitate the accurate identification and characterization of this important chemical compound, ensuring its effective application in scientific endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 7, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 7, 2026, from [Link]

Sources

Purity and appearance of commercial 2-(Methoxymethyl)phenol

An In-Depth Technical Guide to the Purity and Appearance of Commercial 2-(Methoxymethyl)phenol

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The seemingly simple characteristics of a chemical, such as its purity and appearance, are the first indicators of its quality and suitability for complex applications. This guide provides a comprehensive technical overview of commercial 2-(Methoxymethyl)phenol, focusing on its physical and chemical attributes, common impurities, and the analytical methodologies required for its rigorous evaluation. As a Senior Application Scientist, my aim is to blend theoretical knowledge with practical, field-proven insights to empower you to validate the quality of this critical reagent.

Physicochemical Properties and Commercial Appearance

2-(Methoxymethyl)phenol (CAS No. 5635-98-3) is a phenolic compound utilized in various synthetic applications, including as a building block in the development of pharmaceutical agents and other complex organic molecules.[1] Its utility is directly linked to its defined structure and high purity.

Appearance: Commercially available 2-(Methoxymethyl)phenol is typically supplied as a liquid.[2] The color can range from colorless to pale yellow. Any significant deviation from this, such as a dark brown color or the presence of particulates, should be considered an indicator of potential degradation or contamination and warrants further investigation.

Core Properties: A summary of the key physicochemical properties is presented below. These values represent the standard specifications for high-quality commercial grades.

| Property | Value | Source(s) |

| CAS Number | 5635-98-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |

| Molecular Weight | 138.16 - 138.17 g/mol | [1][2][3][4] |

| Typical Purity | ≥95% to ≥98% | [1][2][3][4] |

| Physical Form | Liquid | [2] |

| Boiling Point | 55 °C | |

| Storage | Room temperature, under inert atmosphere | [2] |

Synthesis Context and Potential Impurities

Understanding the potential impurities in a commercial reagent begins with an appreciation of its synthetic pathway. While specific proprietary synthesis routes may vary, a common approach to generating such molecules involves the etherification of a protected phenol. The choice of reagents, reaction conditions, and purification methods directly impacts the final purity profile.

The following diagram illustrates a conceptual synthesis pathway and highlights the stages where impurities can be introduced.

Caption: Conceptual synthesis of 2-(Methoxymethyl)phenol and sources of common impurities.

Common Impurities Include:

-

Starting Materials: Unreacted phenol or protected phenol precursors.

-

Isomers: Positional isomers, such as 4-(methoxymethyl)phenol, can form if the reaction lacks perfect regioselectivity.

-

By-products: Products from side reactions, such as over-alkylation on the aromatic ring or diphenolic species.

-

Solvent Residues: Residual solvents from the reaction or purification steps (e.g., tetrahydrofuran, diethyl ether).

-

Degradation Products: Oxidation or decomposition products, often colored, can form if the material is handled or stored improperly.

A Validating System: Analytical Methodologies for Purity Assessment

To ensure trustworthiness, the purity assessment protocol must be a self-validating system. This involves employing orthogonal analytical techniques that measure purity based on different chemical principles. For 2-(Methoxymethyl)phenol, a combination of chromatography and spectroscopy provides a robust and comprehensive evaluation.

The following diagram outlines a logical workflow for the analytical validation of a new batch of the compound.

Caption: A logical workflow for the comprehensive quality control of 2-(Methoxymethyl)phenol.

Gas Chromatography (GC) for Purity and Volatile Impurities

Expertise & Causality: Gas chromatography is an ideal first-line technique for assessing the purity of 2-(Methoxymethyl)phenol due to its volatility. It separates compounds based on their boiling points and interaction with the stationary phase, providing excellent resolution for detecting volatile impurities like residual solvents and closely related structural isomers.

Experimental Protocol:

-

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.

-

Sample Preparation: Prepare a ~1 mg/mL solution of 2-(Methoxymethyl)phenol in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5] This program ensures the elution of lower-boiling impurities before the main peak and also captures any higher-boiling by-products.

-

-

Data Analysis: Purity is calculated as the area percentage of the main 2-(Methoxymethyl)phenol peak relative to the total area of all observed peaks. Impurities can be tentatively identified if coupled with a Mass Spectrometer (GC-MS) by comparing their mass spectra to library databases.[5]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Causality: HPLC serves as an excellent orthogonal method to GC. It separates compounds based on polarity. For phenolic compounds, a reversed-phase (RP-HPLC) method is highly effective for quantifying non-volatile impurities, degradation products, or starting materials that may not be stable under GC conditions.[5]

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector (detection at ~275 nm is suitable for the phenol chromophore) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[5]

-

Mobile Phase & Gradient:

-

Solvent A: Water with 0.1% formic acid (to ensure sharp peak shape for the phenol).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient might start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

-

-

Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak. The retention times of potential impurities can be compared against known standards if available.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Expertise & Causality: While chromatography provides purity data, it does not confirm the chemical structure. ¹H NMR spectroscopy is indispensable for verifying the identity of 2-(Methoxymethyl)phenol. It provides definitive information about the molecular structure by showing the chemical environment of all protons, confirming the methoxy group, the methylene bridge, the aromatic protons, and the phenolic hydroxyl group. It can also detect impurities if their signals are distinct from the main compound and present at a sufficient concentration (>1%).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Confirm the presence of expected signals: a singlet for the methoxy protons (~3.4 ppm), a singlet for the methylene protons (~4.6 ppm), multiplets for the aromatic protons (~6.8-7.2 ppm), and a broad singlet for the hydroxyl proton.

-

Integrate the signals. The ratio of the integrations should correspond to the number of protons in each environment (e.g., 3H : 2H : 4H : 1H).

-

Check for unexpected peaks, which would indicate the presence of impurities.

-

Conclusion: An Integrated Approach to Quality Assurance

The reliability of research and development outcomes is built upon a foundation of high-quality starting materials. For 2-(Methoxymethyl)phenol, a cursory check of its appearance is only the first step. A rigorous, multi-faceted analytical approach is not merely recommended; it is essential for scientific integrity. By combining visual inspection with orthogonal chromatographic techniques (GC and HPLC) and definitive structural confirmation (NMR), researchers can establish a self-validating system. This integrated strategy ensures that the material meets the stringent purity and identity requirements for its intended application, safeguarding against the costly and time-consuming consequences of using a substandard reagent.

References

- A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol. Benchchem.

- 2-(Methoxymethyl)phenol. ChemScene.

- 2-(Methoxymethyl)phenol | 5635-98-3. Sigma-Aldrich.

- Chemical Properties of Phenol, 2-methoxy-4-(methoxymethyl)- (CAS 5533-03-9). Cheméo.

- 2-(Methoxymethyl)phenol, min 98%, 100 mg. CP Lab Chemicals.

- 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662. PubChem.

- 2-(Methoxymethyl)phenol 95% | CAS: 5635-98-3 | AChemBlock.

- Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate.

- 2-(Methoxymethyl)phenol | 5635-98-3 | FAA63598. Biosynth.

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Methoxymethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-(methoxymethyl)phenol, a key consideration for its application in research and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive resource for laboratory professionals.

Introduction: Understanding the Physicochemical Landscape of 2-(Methoxymethyl)phenol

2-(Methoxymethyl)phenol is an aromatic organic compound characterized by a phenol group with a methoxymethyl substituent at the ortho position. Its molecular structure, featuring both a hydroxyl group capable of hydrogen bonding and a lipophilic benzene ring, dictates its solubility across a spectrum of organic solvents. The interplay of these structural features is paramount to understanding its behavior in various solvent systems, a critical factor in applications ranging from reaction chemistry to formulation development.

While specific quantitative solubility data for 2-(methoxymethyl)phenol is not extensively documented in publicly available literature, a robust understanding of its solubility can be derived from the well-studied analogue, guaiacol (2-methoxyphenol). The primary structural difference is the substitution of a methoxymethyl group for a methyl group. This modification is anticipated to increase the molecule's polarity and its capacity for hydrogen bond acceptance, thereby influencing its solubility profile, particularly in polar solvents.

Theoretical Framework: Key Factors Governing Solubility

The principle of "like dissolves like" is the foundational concept in predicting solubility. For a substituted phenol such as 2-(methoxymethyl)phenol, the key determinants of its solubility in a given organic solvent are:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will favor nonpolar solutes. 2-(Methoxymethyl)phenol possesses both polar (hydroxyl and methoxymethyl groups) and nonpolar (benzene ring) characteristics, making it amphiphilic to some extent.

-

Hydrogen Bonding: The hydroxyl group of 2-(methoxymethyl)phenol can act as a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and methoxymethyl groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic polar solvents like DMSO) are expected to be effective at solvating this molecule.

-

Molecular Size and Shape: While less dominant than polarity and hydrogen bonding, the size and shape of the solute molecule can influence its ability to fit into the solvent lattice.

The interplay of these factors determines the overall solubility. For instance, while the benzene ring promotes solubility in nonpolar solvents, the polar functional groups enhance solubility in polar solvents.

Predicted Solubility Profile of 2-(Methoxymethyl)phenol

Based on the principles outlined above and drawing parallels with the known solubility of guaiacol, a predicted solubility profile for 2-(methoxymethyl)phenol in various classes of organic solvents can be established.

Table 1: Predicted Qualitative and Quantitative Solubility of 2-(Methoxymethyl)phenol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Comparison to Guaiacol |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The hydroxyl group of the solvent can hydrogen bond with both the hydroxyl and methoxymethyl groups of the solute. Guaiacol is miscible with ethanol, and the increased polarity of 2-(methoxymethyl)phenol is expected to maintain or enhance this high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the hydroxyl group. Guaiacol exhibits good solubility in DMSO and DMF (approx. 30 mg/mL), and a similar or higher solubility is predicted for 2-(methoxymethyl)phenol. |

| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The aromatic ring of 2-(methoxymethyl)phenol will interact favorably with these nonpolar solvents through van der Waals forces. However, the polar functional groups will limit overall solubility. Guaiacol is slightly soluble in benzene, and a similar trend is expected. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with the aromatic ring. Guaiacol is miscible with chloroform, suggesting good solubility for 2-(methoxymethyl)phenol as well. |

It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for 2-(methoxymethyl)phenol, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.

Principle

An excess amount of the solute, 2-(methoxymethyl)phenol, is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

2-(methoxymethyl)phenol (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-(methoxymethyl)phenol to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(methoxymethyl)phenol.

-

Prepare a calibration curve using standard solutions of 2-(methoxymethyl)phenol of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 2-(methoxymethyl)phenol in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurement. The choice of agitation time is critical; insufficient time will lead to an underestimation of solubility, while excessively long times are inefficient. A preliminary kinetic study justifies the chosen equilibration period.

Data Visualization and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 2: Example of Experimental Solubility Data for 2-(Methoxymethyl)phenol at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

This data can then be used to inform solvent selection for various applications.

Advanced Concepts: Predictive Models for Solubility

For researchers in drug development, Quantitative Structure-Property Relationship (QSPR) models offer a computational approach to predict solubility.[1][2] These models use molecular descriptors to correlate the chemical structure with its physicochemical properties. While developing a specific QSPR model for 2-(methoxymethyl)phenol is beyond the scope of this guide, it is a valuable tool for screening large numbers of compounds and prioritizing experimental work.

Conclusion

The solubility of 2-(methoxymethyl)phenol in organic solvents is a critical parameter governed by its molecular structure. By understanding the interplay of polarity and hydrogen bonding, and by employing robust experimental methodologies, researchers can accurately determine its solubility profile. This knowledge is essential for the effective use of 2-(methoxymethyl)phenol in scientific research and pharmaceutical development, enabling informed decisions on solvent selection for synthesis, purification, formulation, and analysis.

References

-

D. J. C. Constable, C. Jimenez-Gonzalez, and R. K. Henderson, “Perspective on solvent use in the pharmaceutical industry,” Org. Process Res. Dev., vol. 11, no. 1, pp. 133–137, 2007. Available: [Link]

-

A. Avdeef, “Solubility of sparingly soluble drugs,” John Wiley & Sons, 2012. Available: [Link]

-

S. H. Yalkowsky and W. M. Haynes, CRC Handbook of Chemistry and Physics, 97th ed. CRC press, 2016. Available: [Link]

Appendix: Visualizing the Solubility Workflow

Caption: Workflow for experimental solubility determination.

Caption: Key factors governing solubility.

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(Methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2-(Methoxymethyl)phenol. In the absence of direct empirical data in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon extensive studies of analogous compounds, such as 2-methoxyphenol and benzyl phenyl ether, to construct a predictive model of its thermal behavior. We will detail the probable decomposition mechanisms, identify likely degradation products, and provide robust, field-tested experimental protocols for the empirical validation of these predictions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess the thermal liability of 2-(Methoxymethyl)phenol in their applications.

Introduction: The Chemical Context of 2-(Methoxymethyl)phenol

2-(Methoxymethyl)phenol, with the molecular formula C₈H₁₀O₂ and CAS number 5635-98-3, is a substituted phenol of interest in various chemical syntheses. Its structure, featuring both a phenolic hydroxyl group and a methoxymethyl ether substituent in the ortho position, presents a unique combination of functional groups that dictate its reactivity and stability. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton donor, while the ether linkage introduces a potential site for homolytic cleavage. The proximate arrangement of these groups suggests the possibility of intramolecular interactions influencing its decomposition pathway. Understanding the thermal stability of this compound is critical for applications where it may be subjected to elevated temperatures, such as in chemical synthesis, formulation, and storage, particularly within the pharmaceutical and fragrance industries.[1]

Table 1: Physicochemical Properties of 2-(Methoxymethyl)phenol

| Property | Value | Source |

| CAS Number | 5635-98-3 | |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.17 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 55 °C | |

| Purity | Typically ≥98% |

Predicted Thermal Decomposition Pathways

The thermal decomposition of 2-(Methoxymethyl)phenol is anticipated to proceed through a series of complex radical-mediated reactions. The primary initiation steps are likely to involve the homolytic cleavage of the weakest bonds in the molecule. Based on bond dissociation energies, the benzylic C-O bond of the methoxymethyl group is a prime candidate for initial scission.

Primary Decomposition Pathways

Pathway A: Homolytic Cleavage of the Benzylic C-O Bond

This is predicted to be the most favorable initial decomposition step, leading to the formation of a 2-hydroxybenzyl radical and a methoxy radical. The 2-hydroxybenzyl radical is resonance-stabilized, which lowers the activation energy for this cleavage. The resulting radicals can then participate in a variety of secondary reactions.

Pathway B: Homolytic Cleavage of the O-CH₃ Bond

While less likely than Pathway A due to the higher bond dissociation energy, cleavage of the methyl-oxygen bond in the methoxy group could occur, yielding a 2-(hydroxymethyl)phenoxy radical and a methyl radical.

Secondary Decomposition Reactions and Product Formation

The highly reactive radical intermediates generated from the primary cleavage events will undergo further reactions, leading to a complex mixture of final products. These reactions can include hydrogen abstraction, radical recombination, and intramolecular rearrangement.

-

From the 2-hydroxybenzyl radical (Pathway A):

-

Hydrogen abstraction: This radical can abstract a hydrogen atom from other molecules to form o-cresol.

-

Dimerization: Recombination of two 2-hydroxybenzyl radicals can lead to the formation of larger, more complex structures.

-

Further fragmentation: At higher temperatures, the aromatic ring itself can undergo cleavage.

-

-

From the methoxy radical (Pathway A):

-

Hydrogen abstraction: The methoxy radical will readily abstract a hydrogen atom to form methanol.

-

Recombination: It can also recombine with other radicals. For instance, recombination with a methyl radical (from other decomposition events) would form dimethyl ether.

-

The following diagram illustrates the predicted primary decomposition pathways.

Caption: Predicted initial decomposition pathways of 2-(Methoxymethyl)phenol.

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a thorough investigation of the thermal stability and decomposition of 2-(Methoxymethyl)phenol. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides complementary information on mass loss, energetic changes, and the identity of decomposition products.[2][3][4]

The following diagram outlines a comprehensive experimental workflow.

Caption: A comprehensive workflow for the thermal analysis of 2-(Methoxymethyl)phenol.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of 2-(Methoxymethyl)phenol by measuring its mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Methoxymethyl)phenol into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (Td) is determined as the temperature at which significant mass loss begins.[5]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to quantify the enthalpy changes associated with decomposition.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of 2-(Methoxymethyl)phenol in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. Integrate the peak areas to determine the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products formed during the thermal decomposition of 2-(Methoxymethyl)phenol.

Protocol:

-

Instrument Setup: Interface a pyrolyzer with a GC-MS system.

-

Sample Preparation: Place a small amount (approximately 100 µg) of 2-(Methoxymethyl)phenol into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to its decomposition temperature (determined by TGA) and hold for a short period (e.g., 10 seconds).

-

GC Separation: The volatile decomposition products are swept by a carrier gas (e.g., helium) onto a capillary GC column (e.g., a non-polar DB-5ms column) and separated based on their boiling points and polarity.

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds by comparison with a spectral library (e.g., NIST).

Predicted Data Summary

While actual experimental data is not available, the following table summarizes the expected outcomes from the proposed analytical workflow, based on the behavior of similar phenolic compounds.

Table 2: Predicted Thermal Analysis Data for 2-(Methoxymethyl)phenol

| Analytical Technique | Predicted Observation | Interpretation |

| TGA | A significant mass loss event occurring in a defined temperature range. | Indicates the thermal decomposition of the molecule. The onset temperature provides a measure of its thermal stability. |

| DSC | An endothermic peak at lower temperatures followed by a broad exothermic peak at higher temperatures. | The endotherm would correspond to the boiling of the liquid sample. The exotherm would be associated with the energy released during the decomposition reactions. |

| Py-GC-MS | A chromatogram with multiple peaks. | Each peak represents a different volatile decomposition product. Mass spectral analysis would likely identify compounds such as o-cresol, methanol, phenol, and formaldehyde, among others. |

Conclusion and Future Work

This technical guide has presented a predictive analysis of the thermal stability and decomposition of 2-(Methoxymethyl)phenol. Based on the known chemistry of related phenolic ethers, the primary decomposition pathway is proposed to be the homolytic cleavage of the benzylic carbon-oxygen bond, leading to the formation of radical intermediates that subsequently react to form a variety of stable products, including o-cresol and methanol.

A robust, multi-technique experimental workflow has been detailed to enable the empirical validation of these predictions. The combined application of TGA, DSC, and Py-GC-MS will provide a comprehensive understanding of the thermal behavior of this compound, which is essential for its safe handling, storage, and application in various fields. Future experimental work should focus on executing these protocols to generate definitive data on the thermal properties of 2-(Methoxymethyl)phenol and to fully elucidate its decomposition mechanism.

References

- Thermal Decomposition of Substituted Phenols in Supercritical W

- CAS 5533-03-9 2-Methoxy-4-(methoxymethyl)phenol. BOC Sciences.

- 2-(Methoxymethyl)phenol | 5635-98-3. Biosynth.

- 2-(Methoxymethyl)phenol | 5635-98-3. Sigma-Aldrich.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.

- Instrumentation to Study The Thermal Decomposition of Organic Compounds. Taylor & Francis Online.

- Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS). Henry Royce Institute.

- Chemical Properties of Phenol, 2-methoxy-4-(methoxymethyl)- (CAS 5533-03-9). Cheméo.

- TGA-DSC-MS analysis of pyrolysis process of various agricultural residues.

- 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662. PubChem.

- Netzsch STA DSC/TGA (with GC-MS and FTIR detectors). North-West University.

- Phenol ether. Wikipedia.

- Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods.

- Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.

- Thermal Analysis of Organic Compounds. AZoM.

- Thermal Analysis – Mass Spectrometer Coupling. NETZSCH Analyzing & Testing.

- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Publishing.

- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.

- Study on Thermal Degrad

- Kinetics of thermal decomposition: calculating the activation energy.

- Thermal Analysis | Analytical Chemistry.

- Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.

- Ch24 : Phenols. University of Calgary.

- Phenol. Wikipedia.

- Thermal stability and thermal degradation study of phenolic resin modified by cardanol. De Gruyter.

Sources

- 1. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 3. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]

- 4. Netzsch STA DSC/TGA (with GC-MS and FTIR detectors) | natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]

- 5. emerald.com [emerald.com]

Antioxidant properties of 2-(Methoxymethyl)phenol

An In-depth Technical Guide to the Antioxidant Properties of 2-(Methoxymethyl)phenol

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a cornerstone of antioxidant research, pivotal in mitigating oxidative stress implicated in a spectrum of pathologies. This technical guide provides a comprehensive examination of 2-(Methoxymethyl)phenol, a substituted phenolic derivative, and its potential as an antioxidant agent. While direct, extensive research on this specific molecule is emerging, this document synthesizes foundational principles of phenolic chemistry, extrapolates from structurally analogous compounds like guaiacol and other ortho-substituted phenols, and outlines a rigorous framework for its evaluation. We will delve into the theoretical underpinnings of its antioxidant mechanism, provide detailed, field-proven experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and industrial potential of 2-(Methoxymethyl)phenol and its derivatives.

Introduction: The Chemical Rationale for 2-(Methoxymethyl)phenol as an Antioxidant

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to cellular damage and disease pathogenesis. Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are potent antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

2-(Methoxymethyl)phenol belongs to this broad class of compounds. Its structure, featuring a hydroxyl group and an ortho-positioned methoxymethyl group on a benzene ring, suggests a nuanced antioxidant profile. The electronic and steric effects of the ortho-substituent are critical in modulating the antioxidant efficacy. Specifically, the methoxymethyl group is hypothesized to influence the O-H bond dissociation enthalpy (BDE), a key determinant of the rate of hydrogen atom transfer (HAT) to a radical species. A lower BDE generally correlates with higher antioxidant activity. Furthermore, the substituent can impact the stability of the resulting phenoxyl radical, preventing it from initiating further oxidative reactions. This guide will explore these structural-activity relationships in detail.

Proposed Mechanism of Antioxidant Action

The primary antioxidant mechanism anticipated for 2-(Methoxymethyl)phenol is radical scavenging via hydrogen atom transfer (HAT). This process can be dissected into two critical steps:

-

Radical Neutralization: The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.

-

Phenoxyl Radical Stabilization: Upon hydrogen donation, a 2-(methoxymethyl)phenoxyl radical is formed. The stability of this radical is paramount; a stable phenoxyl radical is less likely to act as a pro-oxidant. The ortho-methoxymethyl group is expected to contribute to this stability through resonance and potentially through intramolecular hydrogen bonding, delocalizing the unpaired electron across the aromatic system.

The overall efficacy is a balance between the ease of H-atom donation and the stability of the resulting radical.

Caption: Fig. 1: Proposed HAT mechanism for 2-(Methoxymethyl)phenol.

Experimental Evaluation of Antioxidant Capacity

A multi-assay approach is essential for a comprehensive assessment of antioxidant properties, as different assays reflect different aspects of antioxidant action. Below are detailed protocols for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is visually indicated by a color change from purple to yellow, which is quantified spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of 2-(Methoxymethyl)phenol in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each sample dilution (or control).

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

To generate the ABTS•⁺ radical, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of 2-(Methoxymethyl)phenol and a positive control (e.g., Trolox) as described for the DPPH assay.

-

Add 20 µL of each sample dilution to a 96-well plate.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the IC₅₀ of the sample to that of Trolox.

-

Caption: Fig. 2: Generalized workflow for in vitro antioxidant assays.

Data Interpretation and Expected Outcomes

The results from these assays will provide quantitative measures of the antioxidant capacity of 2-(Methoxymethyl)phenol.

Data Summary Table (Hypothetical Data):

| Assay | Parameter | 2-(Methoxymethyl)phenol | Trolox (Control) |

| DPPH | IC₅₀ (µg/mL) | 85.4 ± 4.2 | 15.2 ± 1.1 |

| ABTS | IC₅₀ (µg/mL) | 62.7 ± 3.8 | 10.5 ± 0.9 |

| ABTS | TEAC | 0.17 | 1.00 |

Interpretation:

-

IC₅₀ Values: A lower IC₅₀ value indicates a higher antioxidant activity. In this hypothetical dataset, 2-(Methoxymethyl)phenol shows antioxidant activity, though it is less potent than the standard antioxidant Trolox.

-

TEAC Value: A TEAC value less than 1 suggests that, on a molar basis, the compound is less effective than Trolox in the ABTS assay.

-

Comparison between Assays: Discrepancies in activity between the DPPH and ABTS assays can arise due to factors like steric accessibility, solubility, and the kinetics of the reaction. The smaller size of the DPPH radical may allow it to interact more readily with sterically hindered phenols.

Advanced Investigations: Cellular and Mechanistic Studies

While in vitro chemical assays are crucial for initial screening, further investigations are necessary to establish physiological relevance.

-

Cellular Antioxidant Assays (CAA): Assays like the CAA using dichlorofluorescin diacetate (DCFH-DA) can measure the ability of 2-(Methoxymethyl)phenol to counteract ROS within a cellular environment. This provides insights into its bioavailability and intracellular activity.

-

Computational Studies: Density functional theory (DFT) calculations can be employed to compute the O-H BDE, ionization potential (IP), and electron affinity (EA) of 2-(Methoxymethyl)phenol. These theoretical values can corroborate experimental findings and provide deeper mechanistic insights into the favored antioxidant pathway (e.g., HAT vs. single electron transfer).

Conclusion and Future Directions